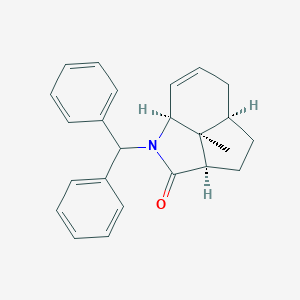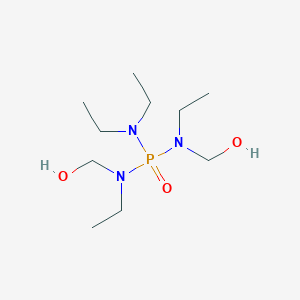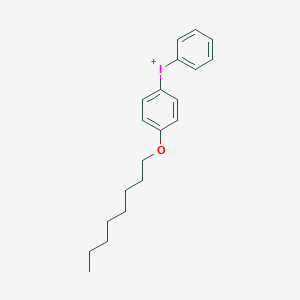
Phenyl 4-octyloxyphenyliodonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-octyloxyphenyliodonium salts are a class of compounds with potential utility in various chemical reactions due to their ability to act as phenol transfer reagents. These compounds are part of the aryliodonium salt family, known for their versatility in synthetic chemistry, particularly in photocatalysis and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of phenolic aryliodonium salts, which are related to Phenyl 4-octyloxyphenyliodonium, involves the reaction of [hydroxy(tosyloxy)iodo]arenes with aryl silyl ethers in the presence of trifluoromethanesulfonic acid. This method has been demonstrated to produce aryliodonium salts with the hydroxy group in the para-position of the phenyl ring, confirmed through single-crystal X-ray crystallography (Yoshimura et al., 2018).
Molecular Structure Analysis
The structural analysis of these salts has shown that under basic conditions, 4-hydroxyphenyl(phenyl)iodonium salts can form a dimeric hypervalent iodine(III) complex. The solid structure of such complexes has been validated through X-ray crystallography, highlighting the diverse structural possibilities within this compound class.
Chemical Reactions and Properties
Phenolic iodonium salts exhibit potential as phenol transfer reagents in reactions with various anionic nucleophiles. Their reactivity suggests a broad application in synthetic organic chemistry, especially in facilitating nucleophilic substitution reactions and introducing phenol functionalities into target molecules.
Physical Properties Analysis
The physical properties of phenyl 4-octyloxyphenyliodonium salts, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the octyloxy group likely affects these properties, making them soluble in organic solvents and potentially offering thermal stability suitable for various applications.
Chemical Properties Analysis
The chemical behavior of these compounds is characterized by their ability to participate in electrophilic aromatic substitution reactions. This is due to the electron-deficient nature of the iodonium center, which facilitates the transfer of the phenol group under suitable reaction conditions. Moreover, their potential to form dimeric structures under certain conditions adds to their chemical versatility.
Aplicaciones Científicas De Investigación
Preparation and Structure
Phenolic aryliodonium salts, including those with phenyl 4-octyloxyphenyliodonium structures, have been prepared and structurally characterized for their potential use as phenol transfer reagents in reactions with various anionic nucleophiles. The preparation involves the reaction of [hydroxy(tosyloxy)iodo]arenes with aryl silyl ethers in the presence of trifluoromethanesulfonic acid, with structures confirmed by single crystal X-ray crystallography. These compounds demonstrate interesting dimeric forms under basic conditions and have potential utility in synthetic chemistry due to their reactivity and structural uniqueness (Yoshimura et al., 2018).
Synthesis and Biological Properties
Research into the synthesis and characterization of rhenium(I) tricarbonyl complexes for biomedical applications highlights the adaptability of phenyl 4-octyloxyphenyliodonium derivatives. These compounds, due to their ability to modify ligand coordination spheres, have shown promise for imaging, cancer treatment, and bactericidal uses, indicating their potential in medical and biological research (Murphy et al., 2020).
Photoinitiation and Polymerization
Phenyl 4-octyloxyphenyliodonium salts have been investigated for their application as photoinitiators. One study focused on the synthesis and characterization of asymmetric cationic photoinitiators for use in initiating polymerization reactions, demonstrating their effectiveness and providing insights into their structural characteristics and reactivity. This application is crucial in the development of advanced materials and nanotechnology (Gao-feng, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-octoxyphenyl)-phenyliodanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IO/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGJEIVVJBMCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26IO+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-octyloxyphenyliodonium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

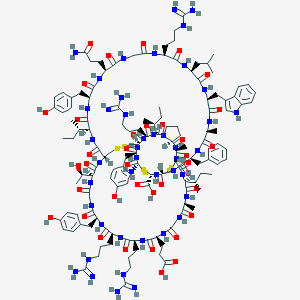
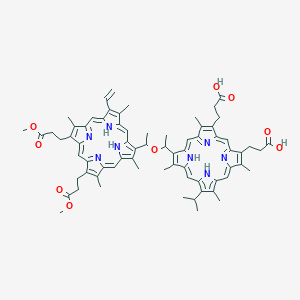
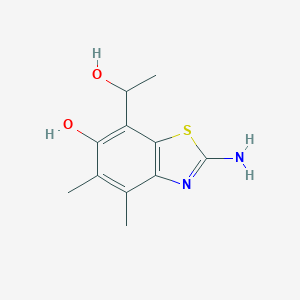
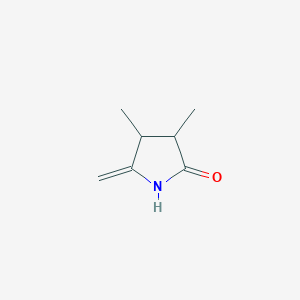
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
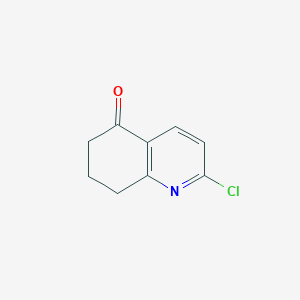
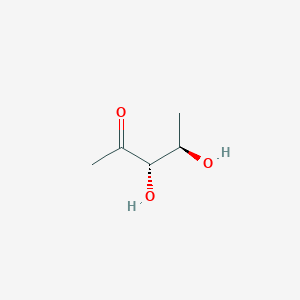
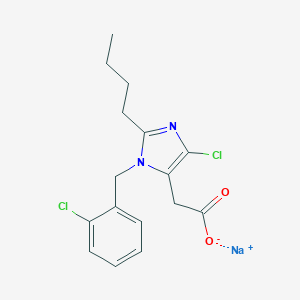
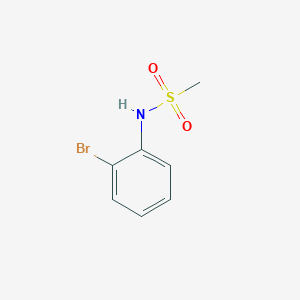
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
